molecular formula C25H24N2O2 B11262090 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B11262090
M. Wt: 384.5 g/mol
InChI Key: ABRLUTQIJQGQRZ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative with a molecular formula of C₂₅H₂₄N₂O₂ and a molecular weight of 384.5 g/mol . Its structure comprises a tetrahydroquinoline core functionalized with a benzoyl group at the 1-position and a 3-methylphenylacetamide moiety at the 7-position (Fig. 1). The compound’s IUPAC name is N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide, and its canonical SMILES string is CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 .

The benzoyl and 3-methylphenyl groups are hypothesized to enhance lipophilicity and target binding, though further experimental validation is required .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24N2O2/c1-18-7-5-8-19(15-18)16-24(28)26-22-13-12-20-11-6-14-27(23(20)17-22)25(29)21-9-3-2-4-10-21/h2-5,7-10,12-13,15,17H,6,11,14,16H2,1H3,(H,26,28)

InChI Key

ABRLUTQIJQGQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as:

  • Synthesis of the tetrahydroquinoline intermediate.
  • Benzoylation of the intermediate.
  • Coupling with the methylphenyl acetamide group.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons with Analogous Compounds

Compound Name Structural Differences Biological Activity References
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide Chlorobenzamide replaces 3-methylphenylacetamide Enhanced electrophilicity; potential therapeutic applications (unspecified)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide Acetyl replaces benzoyl; difluorobenzamide substituent Kinase inhibition, antitumor activity (in vitro)
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide Sulfamoyl linker added; positional isomer (6 vs. 7) Antibacterial and anticancer properties (predicted)
N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide No benzoyl group; acetamide at 5-position Anticancer activity (cell line studies)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide Isoquinoline core; 4-fluorophenyl group Improved metabolic stability (theorized)
2-phenoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Thiophene-sulfonyl group; phenoxyacetamide Unique bioactivity due to sulfur heterocycle

Impact of Substituent Modifications

  • Benzoyl vs.
  • Halogenated vs. Methyl Substituents : Chlorobenzamide (in ) and difluorobenzamide (in ) derivatives exhibit increased electrophilicity, which could enhance covalent binding to targets like kinases. The 3-methylphenyl group in the parent compound balances lipophilicity and steric bulk .

Core Scaffold Variations

  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The isoquinoline analog (in ) introduces a fused benzene ring, which may improve π-π interactions but reduce solubility .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzoyl group and a 3-methylphenyl acetamide moiety . Its structural complexity contributes to its diverse biological activities. Key properties include:

PropertyValue
Molecular Weight355.43 g/mol
Molecular FormulaC22H24N2O
LogP4.0469
Polar Surface Area61.62 Ų

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroquinoline Core : Cyclization of appropriate precursors.
  • Benzoylation : Reaction with benzoyl chloride in the presence of a base.
  • Acetamide Formation : Reaction with 3-methylphenyl acetic acid derivatives.

These steps can be optimized using automated platforms for higher yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess such activity through its interaction with bacterial enzymes or cell membranes.

Anti-inflammatory Properties

Compounds with similar structural motifs have been noted for their anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Histone Deacetylase Inhibition

Initial investigations indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and other diseases. The structural features facilitate interactions with the HDAC active site, potentially leading to altered gene expression profiles.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • Objective: Evaluate the antimicrobial efficacy against various bacterial strains.
    • Findings: The compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Assays :
    • Objective: Assess the anti-inflammatory effects in vitro.
    • Findings: The compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.
  • Cancer Cell Line Studies :
    • Objective: Investigate the effects on cancer cell proliferation.
    • Findings: The compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, supporting its role as a potential anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation but is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with receptors to modulate signaling pathways related to inflammation and cell growth.

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